molecular formula C23H18ClN5O3S B4914676 2-chloro-N-[4-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide

2-chloro-N-[4-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide

Cat. No.: B4914676
M. Wt: 479.9 g/mol
InChI Key: HFWBBRHDRGOKFP-UHFFFAOYSA-N
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Description

2-chloro-N-[4-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a triazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a thiol derivative.

    Coupling with Benzamide: The final step involves coupling the triazole derivative with a benzamide compound under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

2-chloro-N-[4-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Biological Studies: The compound can be used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a functional material in various chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may facilitate binding to these targets, while the triazole ring can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-[4-methyl-5-[(4-aminophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide
  • 2-chloro-N-[4-[4-methyl-5-[(4-hydroxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide

Uniqueness

The unique combination of the nitrophenyl group and the triazole ring in 2-chloro-N-[4-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide distinguishes it from similar compounds. This structural arrangement can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-[4-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-28-21(26-27-23(28)33-14-15-6-12-18(13-7-15)29(31)32)16-8-10-17(11-9-16)25-22(30)19-4-2-3-5-20(19)24/h2-13H,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWBBRHDRGOKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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